molecular formula C12H16 B14171309 trans-1-Phenyl-3,3-dimethyl-but-1-ene CAS No. 3846-66-0

trans-1-Phenyl-3,3-dimethyl-but-1-ene

Cat. No.: B14171309
CAS No.: 3846-66-0
M. Wt: 160.25 g/mol
InChI Key: DXIJHCSGLOHNES-MDZDMXLPSA-N
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Description

trans-1-Phenyl-3,3-dimethyl-but-1-ene is a substituted alkene featuring a phenyl group at the 1-position and two methyl groups at the 3,3-positions of the butene backbone. The trans configuration denotes that the substituents on either side of the double bond (phenyl and dimethyl groups) are positioned opposite to each other.

Properties

CAS No.

3846-66-0

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

[(E)-3,3-dimethylbut-1-enyl]benzene

InChI

InChI=1S/C12H16/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+

InChI Key

DXIJHCSGLOHNES-MDZDMXLPSA-N

Isomeric SMILES

CC(C)(C)/C=C/C1=CC=CC=C1

Canonical SMILES

CC(C)(C)C=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and mild reaction conditions .

Mechanism of Action

The mechanism of action of trans-1-Phenyl-3,3-dimethyl-but-1-ene involves its interaction with various molecular targets through its double bond and phenyl group. The compound can participate in various chemical reactions, such as electrophilic addition and substitution, due to the electron-rich nature of the double bond and the phenyl ring .

Comparison with Similar Compounds

3,3-Dimethylbut-1-ene

Structure : Lacks the phenyl group at the 1-position, with hydrogen instead .
Key Differences :

  • Electronic Effects : The phenyl group in trans-1-Phenyl-3,3-dimethyl-but-1-ene introduces electron-withdrawing conjugation (via the aromatic ring), stabilizing the double bond compared to the purely aliphatic 3,3-Dimethylbut-1-ene .
  • Applications: Aliphatic alkenes like 3,3-Dimethylbut-1-ene are often used as monomers or intermediates in polymer chemistry, while aryl-substituted alkenes may find roles in fine chemical synthesis.

3-Methyl-4-phenyl-1-butene (CAS 6683-51-8)

Structure : Features a phenyl group at the 4-position and a single methyl group at the 3-position .
Key Differences :

  • Substituent Positioning : The phenyl group at the 4-position (vs. 1-position in the target compound) alters conjugation and steric interactions.
  • Steric Bulk : The 3,3-dimethyl groups in trans-1-Phenyl-3,3-dimethyl-but-1-ene create greater steric hindrance around the double bond compared to the single methyl group in 3-Methyl-4-phenyl-1-butene. This may slow reaction rates in sterically demanding processes.
  • Molecular Geometry: The trans configuration in the target compound introduces distinct spatial constraints absent in the monosubstituted 3-Methyl-4-phenyl-1-butene.

3,3-Dimethylbut-1-yne

Structure : An alkyne analog with a triple bond instead of a double bond .
Key Differences :

  • Bond Type : The triple bond in 3,3-Dimethylbut-1-yne is shorter and stronger than the double bond in trans-1-Phenyl-3,3-dimethyl-but-1-ene, leading to higher bond dissociation energy.
  • Reactivity : Alkynes undergo distinct reactions (e.g., hydration to ketones, cycloadditions) compared to alkenes. The phenyl-substituted alkene may participate in electrophilic additions (e.g., hydrohalogenation) with regioselectivity influenced by the aromatic ring.
  • Acidity : Terminal alkynes (like 3,3-Dimethylbut-1-yne) exhibit acidic C–H bonds (pKa ~25), whereas alkenes lack such acidity.

Data Table: Structural and Functional Comparison

Property trans-1-Phenyl-3,3-dimethyl-but-1-ene 3,3-Dimethylbut-1-ene 3-Methyl-4-phenyl-1-butene 3,3-Dimethylbut-1-yne
Molecular Formula C₁₂H₁₆ (inferred) C₆H₁₂ C₁₁H₁₄ C₆H₁₀
Molar Mass (g/mol) 160.26 (calculated) 84.16 146.23 82.15
Substituents 1-phenyl, 3,3-dimethyl 3,3-dimethyl 4-phenyl, 3-methyl 3,3-dimethyl
Bond Type Double bond (alkene) Double bond (alkene) Double bond (alkene) Triple bond (alkyne)
Steric Hindrance High (phenyl + dimethyl) Moderate (dimethyl) Moderate (phenyl + methyl) Low (linear alkyne)
Electronic Effects Electron-withdrawing (phenyl conjugation) Electron-donating (alkyl) Electron-withdrawing (phenyl) Electron-deficient (sp-hybridized)

Research Findings and Implications

  • Reactivity Trends : The phenyl group in trans-1-Phenyl-3,3-dimethyl-but-1-ene likely directs electrophilic additions to the β-position due to conjugation, unlike 3,3-Dimethylbut-1-ene, where inductive effects dominate .
  • Thermal Stability : The trans configuration and bulky substituents may enhance thermal stability compared to less-substituted analogs like 3-Methyl-4-phenyl-1-butene .
  • Synthetic Utility : Compared to 3,3-Dimethylbut-1-yne, the target compound’s alkene functionality offers compatibility with milder reaction conditions (e.g., catalytic hydrogenation without over-reduction) .

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